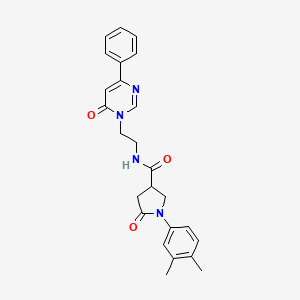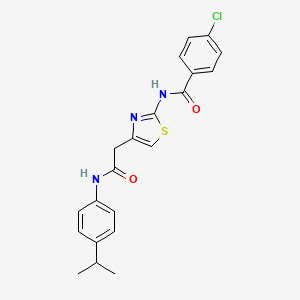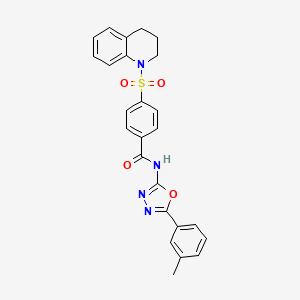
2-(4-アミノピリミジン-2-イル)酢酸リチウム(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate”, also known as LAPA, is a compound with the molecular formula C6H6LiN3O2 and a molecular weight of 159.07 . It is a potential compound for various fields of research and industry.
Synthesis Analysis
While specific synthesis methods for “Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate” were not found, there are general methods for the synthesis of 2-aminopyrimidine derivatives. These methods involve preparing the compounds from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3O2.Li/c7-4-1-2-8-5(9-4)3-6(10)11;/h1-2H,3H2,(H,10,11)(H2,7,8,9);/q;+1/p-1 . This indicates that the compound contains a lithium ion and a 2-(4-aminopyrimidin-2-yl)acetate ion.Physical And Chemical Properties Analysis
“Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate” has a molecular weight of 159.07 . Other specific physical and chemical properties were not found in the search results.作用機序
The exact mechanism of action of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine and serotonin. Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has also been shown to have neuroprotective effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that plays a key role in the regulation of various cellular processes.
実験室実験の利点と制限
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity. However, it is important to note that Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate has not yet been tested in clinical trials, and its safety and efficacy in humans are not fully understood.
将来の方向性
There are several potential future directions for research on Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate. One area of interest is its potential use in the treatment of bipolar disorder. Researchers are also exploring its potential use in the treatment of other neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, researchers are interested in exploring the potential use of Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate as a neuroprotective agent in the prevention of neurodegenerative diseases.
合成法
Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate can be synthesized using a simple two-step process. The first step involves the reaction of 4-aminopyrimidine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with lithium hydroxide to yield Lithium(1+) ion 2-(4-aminopyrimidin-2-yl)acetate.
科学的研究の応用
- 2-(4-アミノピリミジン-2-イル)酢酸リチウム(1+)の役割:
- 2-(4-アミノピリミジン-2-イル)酢酸リチウム(1+)の役割:
リチウムイオン電池:
熱暴走シミュレーション:
リチウム金属電極:
容量劣化の抑制:
リチウム酸素(Li–O₂)電池:
Safety and Hazards
特性
IUPAC Name |
lithium;2-(4-aminopyrimidin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.Li/c7-4-1-2-8-5(9-4)3-6(10)11;/h1-2H,3H2,(H,10,11)(H2,7,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIPSIWUQOHISX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(N=C1N)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909347-95-0 |
Source


|
| Record name | lithium 2-(4-aminopyrimidin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)





![5-[(3,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2388851.png)
![2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile](/img/structure/B2388852.png)
![4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine](/img/structure/B2388853.png)